molecular formula C4H10ClNS B13589659 (1-Aminocyclopropyl)methanethiolhydrochloride

(1-Aminocyclopropyl)methanethiolhydrochloride

Cat. No.: B13589659
M. Wt: 139.65 g/mol
InChI Key: VWUWEJPTMQYJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Aminocyclopropyl)methanethiolhydrochloride: is a chemical compound with the molecular formula C4H9NS.HCl It is a derivative of cyclopropane, featuring an amino group and a methanethiol group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of (1-Aminocyclopropyl)methanethiolhydrochloride may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-Aminocyclopropyl)methanethiolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1-Aminocyclopropyl)methanethiolhydrochloride is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways. Its structural features may allow for the design of inhibitors or activators of enzymes involved in disease processes .

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-Aminocyclopropyl)methanethiolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methanethiol groups can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (1-Aminocyclopropyl)methanethiolhydrochloride is unique due to the presence of both amino and methanethiol groups on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .

Properties

Molecular Formula

C4H10ClNS

Molecular Weight

139.65 g/mol

IUPAC Name

(1-aminocyclopropyl)methanethiol;hydrochloride

InChI

InChI=1S/C4H9NS.ClH/c5-4(3-6)1-2-4;/h6H,1-3,5H2;1H

InChI Key

VWUWEJPTMQYJNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CS)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.